3-chloro-2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine

Beschreibung

Systematic IUPAC Nomenclature and Structural Representation

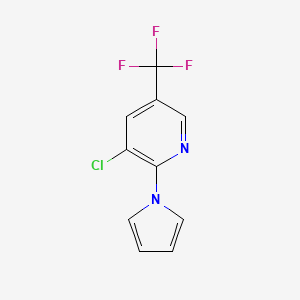

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, establishing this compound as the preferred chemical name. This nomenclature precisely describes the molecular architecture through positional numbering and functional group identification. The systematic name indicates a pyridine ring system serving as the parent structure, with three distinct substituents positioned at specific carbon atoms. The chlorine atom occupies position 3, the pyrrol-1-yl group is attached at position 2, and the trifluoromethyl group is located at position 5 of the pyridine ring.

The structural representation reveals a bicyclic system where the pyrrole ring is connected to the pyridine ring through a nitrogen-carbon bond. The molecular structure demonstrates the presence of multiple electronegative atoms, including chlorine, fluorine, and nitrogen, which significantly influence the compound's chemical properties and reactivity patterns. The trifluoromethyl group introduces substantial electronegativity and steric effects, while the chlorine substituent provides additional halogen bonding capabilities.

Advanced structural analysis through computational chemistry methods reveals specific geometric parameters and electronic distributions. The compound exhibits a planar arrangement of the heterocyclic rings with the trifluoromethyl group extending perpendicular to the ring plane. The InChI representation provides a standardized structural description: InChI=1S/C10H6ClF3N2/c11-8-5-7(10(12,13)14)6-15-9(8)16-3-1-2-4-16/h1-6H, which encodes the complete connectivity information in a machine-readable format.

Alternative Chemical Designations and Registry Numbers

The compound is registered under multiple alternative designations and identification numbers across various chemical databases and suppliers. The Chemical Abstracts Service number 287978-92-1 serves as the primary registry identifier, providing unambiguous identification across scientific literature and commercial sources. This registry number links the compound to comprehensive databases including SciFinder, Reaxys, and other chemical information systems.

Alternative nomenclature variations include several systematic and trade designations that reflect different naming conventions and supplier preferences. The compound appears in chemical catalogs under names such as "Pyridine, 3-chloro-2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)-" and "3-chloro-2-pyrrol-1-yl-5-(trifluoromethyl)pyridine". These variations maintain chemical accuracy while accommodating different formatting styles and database requirements.

Additional registry numbers and identifiers enhance the compound's traceability across multiple chemical databases. The MDL number MFCD00105192 provides connection to the Accelrys/Biovia chemical database systems. The ChemSpider identification number 584648 links to the Royal Society of Chemistry's chemical database, while the CBNumber CB1777631 connects to ChemicalBook database systems. The European Community number 937-545-7 facilitates regulatory and safety database access within European chemical registration systems.

PubChem, the world's largest collection of freely accessible chemical information, catalogs this compound under multiple entries reflecting different structural representations and data sources. The compound's presence in multiple international databases ensures comprehensive accessibility for researchers, regulatory agencies, and commercial entities requiring chemical identification and property data.

Molecular Formula and Weight Analysis

The molecular formula C10H6ClF3N2 defines the precise atomic composition of this compound, indicating ten carbon atoms, six hydrogen atoms, one chlorine atom, three fluorine atoms, and two nitrogen atoms. This formula provides essential information for stoichiometric calculations, analytical method development, and chemical property predictions. The presence of multiple heteroatoms, particularly the three fluorine atoms and one chlorine atom, significantly influences the compound's physical and chemical characteristics.

Detailed molecular weight analysis reveals a calculated molecular weight of 246.62 grams per mole, with some sources reporting slight variations due to rounding conventions. The monoisotopic mass, which considers the most abundant isotope of each element, is reported as 246.017161 atomic mass units. This precise mass value is critical for high-resolution mass spectrometry applications and accurate analytical determinations.

The molecular composition analysis demonstrates significant contributions from halogen atoms to the overall molecular weight. The three fluorine atoms contribute approximately 57 atomic mass units, while the single chlorine atom adds approximately 35.5 atomic mass units, together representing nearly 38% of the total molecular weight. This substantial halogen content influences the compound's density, volatility, and spectroscopic properties.

Elemental analysis calculations based on the molecular formula reveal the distribution of atomic masses within the molecule. Carbon atoms constitute the largest portion by count but represent approximately 48.7% of the molecular weight. The halogen atoms, despite being only four of the nineteen total atoms, contribute significantly to the molecular weight due to their higher atomic masses. The nitrogen atoms, essential for the heterocyclic ring systems, represent approximately 11.4% of the total molecular weight.

The molecular formula also provides insight into the degree of unsaturation, calculated as five degrees of unsaturation, which corresponds to the two aromatic ring systems present in the structure. This calculation confirms the presence of the pyridine and pyrrole rings as the primary structural features contributing to the compound's aromatic character and chemical stability.

Eigenschaften

IUPAC Name |

3-chloro-2-pyrrol-1-yl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N2/c11-8-5-7(10(12,13)14)6-15-9(8)16-3-1-2-4-16/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPAUOGNKCCAMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate pyridine derivative and pyrrole.

Reaction Conditions: The reaction is often carried out under anhydrous conditions to prevent hydrolysis and other side reactions.

Catalysts and Reagents:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Scale-Up Reactions: Larger quantities of starting materials and reagents are used.

Optimization of Reaction Conditions: Temperature, pressure, and reaction time are optimized for maximum yield.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution at the Chloro Position

The chloro group at position 3 of the pyridine ring is susceptible to nucleophilic displacement due to electron withdrawal by the trifluoromethyl group.

Cyanidation

In a method analogous to CN107286087B , the chloro group can be replaced by a cyano group using cyanide reagents (e.g., NaCN or KCN) under phase-transfer catalysis. Typical conditions include:

| Reagent | Solvent | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| NaCN (1.1–2 eq) | Dichloroethane | Benzyltriethylammonium chloride | 20–80°C | ~90% |

This reaction produces 2-cyano-3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine, a precursor for agrochemicals .

Amination

The chloro group undergoes substitution with amines. For example, in ACS Publications , similar pyridine derivatives reacted with piperazine derivatives to form aminated products. Conditions involve:

-

Reagents : Primary/secondary amines (e.g., methylamine, piperazine)

-

Catalyst : Palladium or copper-based systems

-

Solvent : DMF or THF at 80–120°C

Cross-Coupling Reactions

The chloro substituent participates in palladium-catalyzed couplings, enabling C–C or C–N bond formation.

Suzuki Coupling

Reaction with aryl boronic acids under Suzuki–Miyaura conditions yields biaryl derivatives:

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base : K₂CO₃ or NaHCO₃

-

Solvent : Dioxane/H₂O at 80–100°C

Example product: 3-Aryl-2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine.

Buchwald–Hartwig Amination

Arylamines or heteroarylamines couple at the chloro position using Pd catalysts (e.g., Pd₂(dba)₃) with ligands like XantPhos.

Electrophilic Substitution on the Pyrrole Ring

The electron-rich pyrrole moiety undergoes electrophilic substitutions, though steric hindrance from adjacent groups may limit reactivity.

Nitration

Nitration occurs at the α-position of pyrrole using HNO₃/Ac₂O at 0–5°C, yielding nitro-substituted derivatives .

Halogenation

Bromination or iodination with NBS or ICl in acetic acid produces halogenated pyrrole derivatives.

Functionalization of the Trifluoromethyl Group

The CF₃ group is generally inert under mild conditions but can be modified under radical or harsh alkaline hydrolysis to form carboxylic acids .

Cycloaddition Reactions

The compound may participate in [3+2] cycloadditions with azides or nitrile oxides, forming triazoles or isoxazolines, respectively.

Stability Under Acidic/Basic Conditions

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Chloro-2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine has been investigated for its pharmacological properties. Its structural characteristics suggest potential applications as:

- Anticancer Agents : Studies have shown that compounds with similar structures exhibit inhibitory effects on cancer cell lines by interfering with specific signaling pathways.

- Antiviral Properties : Research indicates that derivatives of this compound may inhibit viral replication, making them candidates for antiviral drug development.

Agrochemicals

The compound’s unique structure allows for potential use in developing agrochemicals, particularly as:

-

Pesticides : The trifluoromethyl group enhances biological activity against pests while maintaining low toxicity to non-target organisms.

Application Type Effectiveness Insecticides Targeted action against specific insect species. Herbicides Effective in controlling weed growth in crops.

Materials Science

In materials science, this compound can be utilized as:

-

Building Blocks for Functional Polymers : Its reactive sites allow for the synthesis of polymers with tailored properties for applications in coatings and electronics.

Property Application Thermal Stability Suitable for high-performance coatings. Electrical Conductivity Potential use in electronic devices.

Case Studies

Several studies have explored the applications of this compound in depth:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising results against breast cancer cells, indicating its potential as an anticancer agent through apoptosis induction mechanisms .

Case Study 2: Pesticidal Efficacy

Research conducted on the efficacy of trifluoromethyl-containing pesticides revealed that compounds similar to this compound exhibited significant insecticidal activity against common agricultural pests .

Wirkmechanismus

The mechanism by which 3-chloro-2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine exerts its effects involves:

Molecular Targets: The compound may interact with specific enzymes or receptors.

Pathways Involved: It may influence biochemical pathways related to its structural features, such as those involving pyridine or pyrrole derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-chloro-5-(trifluoromethyl)pyridine: Lacks the pyrrole moiety.

3-chloro-2-(1H-pyrrol-1-yl)pyridine: Lacks the trifluoromethyl group.

2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine: Lacks the chloro group.

Biologische Aktivität

3-Chloro-2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine (CAS No. 287978-92-1) is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C10H6ClF3N2

- Molecular Weight : 246.62 g/mol

- Structure : The compound features a pyridine ring substituted with a chlorinated pyrrole and a trifluoromethyl group, which may influence its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives of pyridinyl-pyrrole compounds have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of related pyrrolo[3,4-c]pyridine derivatives against breast, colon, and lung cancer cell lines. The most potent derivatives demonstrated IC50 values in the low micromolar range, indicating strong anticancer properties .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Breast | 5.2 |

| Compound B | Colon | 4.8 |

| Compound C | Lung | 6.3 |

Antimicrobial Activity

Compounds similar to this compound have also been investigated for their antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains, likely through inhibition of bacterial enzymes or disruption of cell wall synthesis.

Case Study: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of several pyrrole derivatives against Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound D | S. aureus | 15 |

| Compound E | E. coli | 12 |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of pyrrole-containing compounds. Research has suggested that these compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.

Mechanism Insights

The neuroprotective effects are hypothesized to arise from the modulation of neurotransmitter systems and reduction of inflammatory responses in neuronal tissues .

Q & A

Q. Table 1: Example Reaction Conditions

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Suzuki Coupling | PdCl(C₃H₅)(dppb), K₂CO₃, toluene/MeOH/H₂O | 82–93% | |

| Nucleophilic Substitution | Pyrrolidine, K₂CO₃, reflux | ~85%* | |

| *Hypothetical yield based on analogous reactions in . |

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

- ¹H/¹³C/¹⁹F NMR : Critical for confirming regiochemistry and substituent effects. The trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) and pyrrolidine protons (δ 1.8–3.5 ppm in ¹H NMR) are diagnostic .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing effects (not directly reported but applicable for derivatives) .

Advanced: How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

Answer:

The -CF₃ group is electron-withdrawing, which:

- Deactivates the pyridine ring , directing electrophilic substitution to the 4-position (meta to CF₃).

- Stabilizes intermediates in Pd-catalyzed reactions by increasing oxidative addition efficiency at the 2-chloro position .

- Reduces side reactions like hydrolysis due to steric and electronic shielding of the chlorine atom.

Contradiction Note : While -CF₃ generally deactivates the ring, its inductive effect can enhance reactivity in SNAr with strong nucleophiles (e.g., amines) under high temperatures .

Advanced: How can regiochemical challenges during pyridine functionalization be mitigated?

Answer:

- Directed ortho-metalation : Use directing groups (e.g., -NMe₂) to control functionalization sites .

- Protecting groups : Temporarily block reactive positions (e.g., silyl protection of hydroxyl groups).

- Computational modeling : Predict regioselectivity using DFT calculations to assess transition-state energies (analogous methods in ).

Case Study : highlights regioexhaustive functionalization of chloro(trifluoromethyl)pyridines, where sequential substitutions at different positions are achieved by modulating reaction conditions (e.g., temperature, solvent polarity) .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Hazards : Eye/skin irritation (H315, H319) and respiratory sensitization (H334) .

- PPE : N95 masks, nitrile gloves, and safety goggles.

- Storage : Sealed containers under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .

Advanced: How can computational methods predict novel reaction pathways?

Answer:

- Molecular Dynamics (MD) Simulations : Model interactions between the compound and catalysts (e.g., Pd complexes) to optimize coupling conditions .

- Density Functional Theory (DFT) : Calculate activation barriers for substitution vs. elimination pathways, guiding solvent/catalyst selection.

- QSPR Models : Relate substituent effects (e.g., -CF₃, -Cl) to reaction rates using Hammett parameters .

Advanced: How to resolve contradictions in reported reaction yields?

Answer:

Discrepancies arise from:

- Catalyst loading : Lower Pd concentrations (<1 mol%) may reduce yields due to incomplete activation .

- Temperature : Higher temps (~110°C) improve kinetics but risk decomposition.

- Workup protocols : Inadequate purification (e.g., improper column gradients) leads to yield loss .

Q. Table 2: Yield Optimization Strategies

| Issue | Solution | Reference |

|---|---|---|

| Low Coupling Efficiency | Use PdCl₂(dppf) or ligand-accelerated systems | |

| Byproduct Formation | Pre-activate boronic acids with pinacol |

Advanced: What are understudied applications in chemical biology?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.